molecular formula C17H18N4O3 B2809812 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097924-10-0

3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No. B2809812
CAS RN: 2097924-10-0
M. Wt: 326.356
InChI Key: NTEGCPVEQZGMFG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrrolidine ring, and an oxazolidinone ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the oxazolidinone ring might be susceptible to hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of hydrogen-bonding capabilities would all influence its properties .

Scientific Research Applications

Supramolecular Chemistry

Supramolecular chemistry focuses on non-covalent interactions between molecules, leading to self-assembly and complex structures. The crystal structures of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes have been studied extensively. Interestingly, these compounds do not form planar stacking interactions between benzenes in either solid or liquid states. Single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations confirm this absence of stacking. Understanding such supramolecular environments aids in designing molecules with desirable properties .

Antiparasitic Activity

Compound 13, a derivative of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, exhibits potent in vitro antipromastigote activity. Molecular simulation studies reveal its favorable binding pattern in the active site of LmPTR1, an enzyme associated with parasitic diseases .

Antimicrobial Agents

The pyrazole skeleton serves as a valuable scaffold for designing new microbial agents. Researchers have explored modifications of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes to enhance their antimicrobial properties .

Antimalarial Evaluation

While specific studies on this compound’s antimalarial activity are limited, its structural features make it an interesting candidate for further investigation. Researchers could explore its potential as an antimalarial agent .

Triazolo-Thiadiazine Derivatives

A one-pot synthesis method yields (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives. These compounds may have applications in medicinal chemistry or other fields .

properties

IUPAC Name

3-[1-(3-pyrazol-1-ylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16(13-3-1-4-14(11-13)21-7-2-6-18-21)19-8-5-15(12-19)20-9-10-24-17(20)23/h1-4,6-7,11,15H,5,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEGCPVEQZGMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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